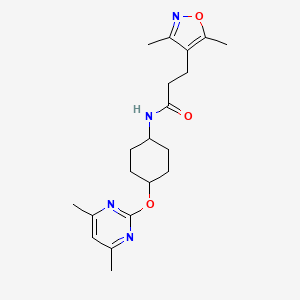
N-(4-methoxybenzyl)-4-(thiophen-3-yl)piperidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methoxybenzyl)-4-(thiophen-3-yl)piperidine-1-carboxamide, also known as MTPCA, is a chemical compound with potential applications in scientific research. It belongs to the class of piperidine derivatives and has been studied for its biochemical and physiological effects. In
Aplicaciones Científicas De Investigación
1. Analgesic and Anti-Inflammatory Agents
- Novel compounds derived from N-(4-methoxybenzyl)-4-(thiophen-3-yl)piperidine-1-carboxamide have been synthesized and found to have significant analgesic and anti-inflammatory activities. These compounds were evaluated as cyclooxygenase-1/ cyclooxygenase-2 (COX-1/COX-2) inhibitors, showing promising results in terms of COX-2 selectivity and inhibitory activity. This research suggests potential therapeutic applications in managing pain and inflammation (Abu‐Hashem et al., 2020).
2. Bacterial Persister Eradication
- A chemical compound closely related to N-(4-methoxybenzyl)-4-(thiophen-3-yl)piperidine-1-carboxamide, identified as 3-[4-(4-methoxyphenyl)piperazin-1-yl]piperidin-4-yl biphenyl-4-carboxylate (C10), has been shown to selectively kill bacterial persisters that are tolerant to antibiotics, without affecting normal antibiotic-sensitive cells. This discovery is crucial in addressing the challenge of bacterial persistence, a major hurdle in effective antibiotic therapy (Kim et al., 2011).
3. Antituberculosis Activity
- Research has demonstrated the potential of thiazole-aminopiperidine hybrid analogues, structurally related to N-(4-methoxybenzyl)-4-(thiophen-3-yl)piperidine-1-carboxamide, in inhibiting Mycobacterium tuberculosis. These compounds exhibit promising antituberculosis activity, highlighting their potential use in developing new therapeutic agents against tuberculosis (Jeankumar et al., 2013).
4. Gastrointestinal Motility Enhancement
- Benzamide derivatives with structural similarities to N-(4-methoxybenzyl)-4-(thiophen-3-yl)piperidine-1-carboxamide have been synthesized and found to enhance gastrointestinal motility. These compounds have been identified as selective serotonin 4 receptor agonists, offering potential as novel prokinetic agents with reduced side effects. Their role in accelerating gastric emptying and increasing the frequency of defecation could be significant in treating gastrointestinal disorders (Sonda et al., 2004).
5. Solution Phase Library Synthesis
- The application of 4-methoxybenzyl-4-nitrophenylcarbonate as a reagent for the N-protection of amidinonaphthol, a process relevant to the synthesis of N-(4-methoxybenzyl)-4-(thiophen-3-yl)piperidine-1-carboxamide, has been demonstrated. This reagent is well-suited for the multiparallel solution phase synthesis of substituted benzamidines, a key step in the development of various pharmaceutical compounds (Bailey et al., 1999).
6. Serotonin Receptor Imaging
- Compounds structurally related to N-(4-methoxybenzyl)-4-(thiophen-3-yl)piperidine-1-carboxamide have been used in radioiodinated forms for imaging serotonin receptors. These studies are crucial in understanding the role of serotonin receptors in various neurological and psychiatric disorders, providing insights into the brain's neurochemistry (Mertens et al., 1994).
Propiedades
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-4-thiophen-3-ylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2S/c1-22-17-4-2-14(3-5-17)12-19-18(21)20-9-6-15(7-10-20)16-8-11-23-13-16/h2-5,8,11,13,15H,6-7,9-10,12H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKWHZXLGWPZCNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)N2CCC(CC2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxybenzyl)-4-(thiophen-3-yl)piperidine-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1-methyl-1H-pyrazol-5-yl}prop-2-enamide](/img/structure/B2864398.png)
![benzyl-N-[(4-methoxyphenyl)sulfonyl]cysteine](/img/structure/B2864399.png)


![2-[(4-bromophenyl)sulfanyl]-N-(3-nitrophenyl)acetamide](/img/structure/B2864404.png)

![3-[(2-Hydroxycyclobutyl)amino]phenol](/img/structure/B2864406.png)
![N'-[1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]propanehydrazide](/img/structure/B2864407.png)


![6-(3-Chloro-4-methoxyphenyl)-4-methyl-2-(2-methylprop-2-enyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2864414.png)

